The synthesis of Epsilon-V1-2 involves standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of a cysteine residue to the C-terminus of a peptide sequence comprising nine amino acids: Glutamic acid, Alanine, Valine, Serine, Leucine, Lysine, Proline, Threonine, and Cysteine.
Epsilon-V1-2 has a molecular formula that reflects its composition of nine amino acids. The molecular weight is approximately 947.1 g/mol. The structure includes a unique cysteine residue at the C-terminus, which is critical for its biochemical activity and potential interactions with other proteins.
Epsilon-V1-2 primarily participates in two types of chemical reactions:
Epsilon-V1-2 exerts its inhibitory effects on εPKC through a specific mechanism:
This mechanism highlights the compound's potential therapeutic applications in diseases where εPKC is implicated .
Epsilon-V1-2 exhibits several notable physical and chemical properties:
The compound's stability can be influenced by factors such as pH and temperature, which are critical considerations during experimental applications.
Epsilon-V1-2 has diverse applications across various scientific fields:
The term "epsilon" (ε) originates from the fifth letter of the Greek alphabet, consistently used in scientific nomenclature to denote sequential position or structural variation. In biochemistry, ε designates:
Table 1: Protein Kinase C Isoform Classification
Isoform Class | Members | Activation Requirements |
---|---|---|
Conventional | α, βI, βII, γ | Calcium, Diacylglycerol, Phospholipids |
Novel | δ, ε, η, θ | Diacylglycerol, Phospholipids |
Atypical | ζ, ι/λ | Phospholipids (Calcium/DAG-independent) |
The development of Protein Kinase C epsilon inhibitors emerged from key advancements:
Table 2: Key Milestones in Protein Kinase C Epsilon Inhibitor Development
Year | Discovery | Significance |
---|---|---|
1995 | Identification of Protein Kinase C epsilon-RACK binding domains | Established translocation as a target for isoform-specific inhibition |
1999 | Synthesis of Epsilon-V1-2 peptide | First selective inhibitor of Protein Kinase C epsilon membrane translocation |
2001 | Validation in apoptosis studies | Demonstrated inhibition of β-adrenergic-induced cardiomyocyte death [7] |
2008 | Therapeutic efficacy in heart failure models | Attenuated cardiac fibrosis in hypertensive rats [9] |
Epsilon-V1-2 exemplifies a class of pseudosubstrate inhibitors that exploit protein-protein interaction interfaces rather than catalytic sites:
Table 3: Comparison of Protein Kinase C Epsilon Inhibitor Strategies
Inhibitor Type | Example | Mechanism | Selectivity for Protein Kinase C epsilon |
---|---|---|---|
Peptide-Based | Epsilon-V1-2 | Blocks RACKε binding | High (IC₅₀ < 0.5 μM) |
ATP-Competitive | Chelerythrine | Binds catalytic site | Low (inhibits multiple Protein Kinase C isoforms) |
Allosteric | Rottlerin | Disrupts PH domain | Moderate (also inhibits Protein Kinase C delta) |
Genetic | Antisense Oligos | Reduces Protein Kinase C epsilon expression | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7